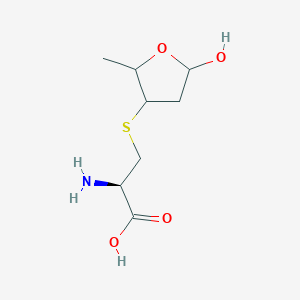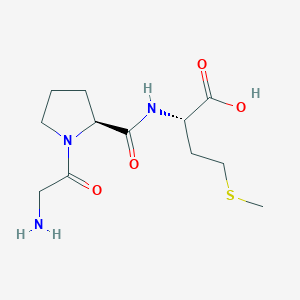![molecular formula C28H44N2O4 B12899343 2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide CAS No. 82558-67-6](/img/structure/B12899343.png)
2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core substituted with dimethoxy groups and an isoxazole ring, which is further modified with a 2-methylpentadecan-2-yl group. The intricate structure of this compound makes it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Benzamide Core: : The synthesis begins with the preparation of the benzamide core. Benzoic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid to form methyl benzoate. This intermediate is then converted to the corresponding benzamide by reaction with ammonia or an amine.
-
Introduction of Dimethoxy Groups: : The benzamide core is then subjected to methoxylation reactions to introduce the dimethoxy groups at the 2 and 6 positions. This can be achieved using methanol and a suitable catalyst under reflux conditions.
-
Formation of the Isoxazole Ring: : The next step involves the formation of the isoxazole ring. This can be accomplished by reacting the dimethoxybenzamide with hydroxylamine hydrochloride and a base, such as sodium acetate, to form the isoxazole ring.
-
Attachment of the 2-Methylpentadecan-2-yl Group: : The final step involves the introduction of the 2-methylpentadecan-2-yl group to the isoxazole ring. This can be achieved through a Friedel-Crafts alkylation reaction using the appropriate alkyl halide and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of 2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
-
Substitution: : The compound can undergo substitution reactions, particularly at the dimethoxy groups, using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or isoxazoles.
科学研究应用
2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit chitin synthesis in insects by binding to chitin synthase enzymes, thereby disrupting the formation of chitin, an essential component of the insect exoskeleton . This inhibition leads to the death of the insect, making the compound a potential insecticide.
相似化合物的比较
Similar Compounds
Diflubenzuron: Another benzoylphenylurea compound used as an insecticide.
Triflumuron: Similar to diflubenzuron, used for pest control.
Perfluron: A related compound with insecticidal properties.
Uniqueness
2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of the isoxazole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
82558-67-6 |
|---|---|
分子式 |
C28H44N2O4 |
分子量 |
472.7 g/mol |
IUPAC 名称 |
2,6-dimethoxy-N-[3-(2-methylpentadecan-2-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C28H44N2O4/c1-6-7-8-9-10-11-12-13-14-15-16-20-28(2,3)24-21-25(34-30-24)29-27(31)26-22(32-4)18-17-19-23(26)33-5/h17-19,21H,6-16,20H2,1-5H3,(H,29,31) |
InChI 键 |
GHANTNAQVYNLMO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)


![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)






![Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)
